N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This sulfonamide derivative features a pyridazine core substituted with a piperidin-1-yl group at position 6, linked via a phenyl ring to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety.
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-32(29,19-7-9-21-22(16-19)31-14-13-30-21)26-18-6-4-5-17(15-18)20-8-10-23(25-24-20)27-11-2-1-3-12-27/h4-10,15-16,26H,1-3,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIRHTWFDESCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxine structure, followed by the introduction of the sulfonamide group. The piperidinyl and pyridazinyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Structural Differences : This analog substitutes the piperidin-1-yl group with a 4-methylpiperidin-1-yl group, introducing a methyl branch to the piperidine ring.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Weight | 466.56 g/mol |
| logP | 3.8138 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area (PSA) | 81.099 Ų |
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Structural Differences: Replaces the pyridazine-sulfonamide group with a methoxy-pyridine and dimethylaminomethylphenyl substituent. Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 391.46 g/mol |
| logP (estimated) | ~3.0 (unreported) |
| Hydrogen Bond Donors | 1 (amine) |
| Hydrogen Bond Acceptors | 5 |
The dimethylaminomethyl group introduces a tertiary amine, likely increasing solubility via protonation at physiological pH. The absence of a sulfonamide reduces PSA, which may limit polar interactions compared to the target compound .
9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propyl)-8-phenyl-9H-purine-6-amine
Structural Differences : Incorporates a purine core and a piperazine-propyl linker instead of pyridazine and sulfonamide.
Key Features :
- The piperazine group introduces basicity, favoring solubility and receptor binding.
While explicit data are unavailable, the purine scaffold is common in kinase inhibitors, suggesting divergent biological targets compared to sulfonamide-based compounds .
Research Implications
- Piperidine Modifications : Methylation (as in ) improves logP but may require formulation adjustments for solubility.
- Sulfonamide vs.
- Scaffold Choice : Pyridazine (target compound) vs. purine () dictates divergent pharmacological profiles, with pyridazines often employed in cardiovascular or anti-inflammatory agents .
Biological Activity
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique molecular structure and potential therapeutic applications. This compound features a combination of piperidinyl, pyridazinyl, and benzodioxine sulfonamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
The molecular formula of this compound is C23H24N4O4S, with a molecular weight of approximately 440.55 g/mol. The sulfonamide functional group is significant for its biological activity and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor or modulator in various enzymatic pathways, influencing cellular signaling mechanisms. Studies suggest that the compound may bind to target proteins, altering their activity and leading to various biological effects, including anti-cancer properties and neuroprotective effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : The compound has been investigated for its potential in treating cancers with specific defects in DNA-repair pathways. It may enhance the efficacy of DNA-damaging agents used in chemotherapy by modulating poly(ADP-ribose) polymerase (PARP) activity .
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect against neuronal cell death associated with ischemia and other neurodegenerative conditions by inhibiting excessive PARP activation .
- Antimicrobial Activity : Some derivatives of sulfonamide compounds have shown promising antibacterial effects against various strains of bacteria, indicating potential applications in treating infections .
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study focused on the anticancer properties of related sulfonamide compounds demonstrated that they could inhibit tumor growth in specific cancer models. The mechanism was linked to their ability to interfere with DNA repair mechanisms in cancer cells .
Study 2: Neuroprotection
In a preclinical model of stroke, this compound exhibited protective effects by reducing neuronal cell death and inflammation through modulation of PARP activity.
Study 3: Antimicrobial Activity
Research on piperidine derivatives indicated that compounds similar to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits tumor growth; modulates DNA repair mechanisms |
| Neuroprotection | Protects against neuronal death; reduces inflammation |
| Antimicrobial | Exhibits antibacterial effects against various bacterial strains |
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the pyridazine and benzodioxine-sulfonamide moieties. Key steps include:
- Pyridazine Ring Formation : Cyclization of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) under reflux in ethanol or DMF .
- Piperidine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyridazine ring using piperidine, typically in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
- Sulfonamide Coupling : Reaction of the intermediate aryl halide with 2,3-dihydro-1,4-benzodioxine-6-sulfonamide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/water .
Optimal Conditions : Maintain strict temperature control (±2°C) during SNAr to avoid side reactions. Use degassed solvents for coupling steps to prevent catalyst poisoning .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of piperidine substitution and sulfonamide linkage. Aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.5 ppm) validate pyridazine functionalization .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). Use a C18 column and acetonitrile/water (0.1% TFA) gradient .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects trace impurities (e.g., dehalogenated byproducts) .
Advanced: How can computational methods optimize the synthesis route?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model SNAr transition states and identify rate-limiting steps. For example, calculate activation energies for piperidine substitution at varying positions on the pyridazine ring .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of piperidine .
- Machine Learning : Train models on existing reaction data (e.g., temperature, solvent polarity, catalyst loading) to predict optimal conditions for sulfonamide coupling .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites in different biological matrices (e.g., hepatic vs. plasma stability) that may explain divergent activity .
- Dose-Response Reassessment : Perform Hill slope analysis to distinguish true efficacy differences from assay-specific artifacts (e.g., solubility limits at high concentrations) .
Basic: What are the solubility and stability profiles under varying conditions?
Methodological Answer:
-
Solubility : Tested in PBS (pH 7.4), DMSO, and ethanol. Typical solubility ranges:
Solvent Solubility (mg/mL) PBS (pH 7.4) 0.05–0.1 DMSO ≥50 -
Stability :
Advanced: How to design experiments to elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., piperidine → morpholine, benzodioxine → benzofuran) to probe steric/electronic effects .
- Biological Screening : Test analogs against target enzymes (e.g., kinase inhibition assays) and off-target panels (e.g., CYP450 isoforms) to map selectivity .
- 3D-QSAR Modeling : Align molecular structures using CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity data .
Advanced: How to address impurities and byproducts in large-scale synthesis?
Methodological Answer:
- Impurity Profiling : Use preparative HPLC to isolate impurities (e.g., dehalogenated intermediates) and characterize via NMR/MS .
- Process Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ from 2 mol% to 5 mol%) and reaction time to suppress byproduct formation during sulfonamide coupling .
- Crystallization Control : Recrystallize the final compound from ethanol/water (70:30) to remove polar impurities .
Basic: What are the recommended storage and handling protocols?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
